cis-Cyclopentane-1,3-diol
Overview
Description
cis-Cyclopentane-1,3-diol: is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring The cis configuration indicates that the two hydroxyl groups are on the same side of the cyclopentane ring
Mechanism of Action
Target of Action
It is known to be an important building block for the synthesis of natural products with cyclopentanoid structure elements .
Mode of Action
cis-Cyclopentane-1,3-diol interacts with its targets through chemical reactions. For instance, it is used in the preparation of key intermediates of prostaglandin synthesis
Biochemical Pathways
This compound is involved in the synthesis of polyesters . In this process, trimer pre-polyesters are synthesized from the corresponding acid-chlorides with diol monomers. The polymerization of these trimers leads to an increase in molecular weight . This process involves thermal dehydration reactions that yield double bond end-groups, which in turn facilitate cross-linking through cross-coupling and Diels–Alder reactions .
Pharmacokinetics
Its molecular weight is 1021317 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of polyesters, it contributes to the formation of polymers with high molecular weights .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. Despite this, polymerization of this compound can successfully be achieved in thin-film polycondensation conditions at 180 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Cyclopentane-1,3-dione: One common method for preparing cis-Cyclopentane-1,3-diol involves the reduction of cyclopentane-1,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Cyclopentene Oxide: Another method involves the hydrolysis of cyclopentene oxide in the presence of an acid catalyst. This reaction yields a mixture of cis and trans isomers, which can be separated by fractional distillation or chromatography.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclopentane-1,3-dione. This process is carried out in large reactors under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Cyclopentane-1,3-diol can undergo oxidation reactions to form cyclopentane-1,3-dione. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to cyclopentane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: Cyclopentane-1,3-dione.
Reduction: Cyclopentane.
Substitution: Cyclopentane derivatives with various functional groups.
Scientific Research Applications
Chemistry: cis-Cyclopentane-1,3-diol is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and polymers.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a monomer in the synthesis of high-performance polymers.
Comparison with Similar Compounds
trans-Cyclopentane-1,3-diol: The trans isomer of cyclopentane-1,3-diol, where the hydroxyl groups are on opposite sides of the cyclopentane ring.
Cyclopentane-1,2-diol: A diol with hydroxyl groups at the 1 and 2 positions of the cyclopentane ring.
Cyclopentane-1,4-diol: A diol with hydroxyl groups at the 1 and 4 positions of the cyclopentane ring.
Uniqueness: cis-Cyclopentane-1,3-diol is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans isomer and other cyclopentane diols. This unique configuration makes it valuable in stereoselective synthesis and in the development of chiral compounds.
Properties
IUPAC Name |
(1R,3S)-cyclopentane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878757 | |
Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-97-9 | |
Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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